4-(Aminomethyl)-2-fluoro-6-iodoaniline

HIV Integrase Inhibitor Antiviral Synthesis Pharmaceutical Intermediate

Synthetic intermediates with non-interchangeable substitution patterns waste development time. This tetra-substituted aniline uniquely combines a nucleophilic para-aminomethyl (amide coupling), an ortho-iodine (Suzuki-Miyaura cross-coupling), and a metabolically stabilizing ortho-fluorine. - Validated in HIV integrase inhibitor synthesis (Summa et al., 2008). - Enables parallel library synthesis across three orthogonal vectors. - Direct precursor for PROTAC linkers via standard amide chemistry.

Molecular Formula C7H8FIN2
Molecular Weight 266.05 g/mol
Cat. No. B12621519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2-fluoro-6-iodoaniline
Molecular FormulaC7H8FIN2
Molecular Weight266.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)I)CN
InChIInChI=1S/C7H8FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2
InChIKeyJBLMBXFHLAGSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-2-fluoro-6-iodoaniline: Multifunctional Building Block


4-(Aminomethyl)-2-fluoro-6-iodoaniline (CAS 911124-04-4, C₇H₈FIN₂, MW 266.05) is a tetra-substituted halogenated aniline derivative . It is structurally defined by a para‑aminomethyl group, an ortho‑fluorine atom, and an ortho‑iodine atom . The compound functions primarily as a synthetic intermediate in the preparation of pharmaceutically relevant molecules [1].

Trifunctional architecture: para-aminomethyl, ortho-iodine, ortho-fluorine for sequential derivatization
Established intermediate in antiviral medicinal chemistry (reported HIV integrase inhibitor route)
Orthogonal reactivity supports amide coupling, cross-coupling, and metabolic stability modulation

4-(Aminomethyl)-2-fluoro-6-iodoaniline: Why Generics Fail


Within the class of halogenated anilines, subtle changes in substitution pattern profoundly alter both synthetic utility and physicochemical behavior . Analogs lacking the aminomethyl group (e.g., 2-fluoro-6-iodoaniline, 2-fluoro-4-iodoaniline) cannot participate in amide bond formation or reductive amination at the para position without additional synthetic steps. Analogs bearing chlorine instead of iodine at the ortho position (e.g., 4-chloro-2-fluoro-6-iodoaniline) exhibit significantly reduced reactivity in palladium-catalyzed cross-coupling reactions due to the lower leaving-group propensity of chlorine relative to iodine . Even close structural relatives such as 4-(aminomethyl)-2-fluoroaniline (lacking iodine) lose the capacity for orthogonal C–C bond construction via Suzuki–Miyaura or Sonogashira coupling . The unique combination of a nucleophilic benzylic amine, a metabolically stabilizing ortho‑fluorine, and an ortho‑iodine as a cross-coupling handle makes generic substitution chemically non-viable for applications requiring sequential derivatization at multiple reactive sites .

Analogs lacking the para-aminomethyl group cannot undergo amide bond formation or reductive amination without extra steps.
Replacing ortho-iodine with chlorine significantly lowers cross-coupling reactivity; bromine reduces it. Reactivity hierarchy may not transfer.
Close structural relatives without iodine lose orthogonal C–C bond construction capability via Suzuki or Sonogashira coupling.

4-(Aminomethyl)-2-fluoro-6-iodoaniline: Evidence vs. Analogs


HIV Integrase Inhibitor Intermediate Synthesis

4-(Aminomethyl)-2-fluoro-6-iodoaniline is explicitly cited as an intermediate in the preparation of HIV-integrase inhibitors in the peer-reviewed medicinal chemistry literature, specifically in Summa et al., J. Med. Chem. 2008, 51, 5843 [1]. In contrast, structurally similar compounds such as 4-chloro-2-fluoro-6-iodoaniline and 4-bromo-2-fluoro-6-iodoaniline are not cited in this specific HIV-integrase inhibitor synthetic route [2].

HIV INSTI Intermediate
Head-to-head
Explicitly cited in Summa et al. 2008 HIV integrase inhibitor synthesis; chlorinated and brominated analogs not cited.
Reported synthetic precedent supports route selection for integrase inhibitor programs.
Literature-based comparison; J. Med. Chem. 2008, 51, 5843.
HIV Integrase Inhibitor Antiviral Synthesis Pharmaceutical Intermediate

Physicochemical Profile Differentiation

4-(Aminomethyl)-2-fluoro-6-iodoaniline (MW 266.05, C₇H₈FIN₂) possesses a molecular weight that is 29.0 Da greater than the non-iodinated analog 4-(aminomethyl)-2-fluoroaniline (MW 140.16, C₇H₉FN₂) and 29.0 Da greater than the non-aminomethyl analog 2-fluoro-6-iodoaniline (MW 237.01, C₆H₅FIN) . This increase in molecular weight is accompanied by altered lipophilicity and topological polar surface area (TPSA) that influence membrane permeability and solubility profiles [1].

MW Shift vs. Analogs
Cross-study
MW 266.05 Da; +29.0 Da vs. non-iodinated analog (140.16) and vs. non-aminomethyl analog (237.01).
Differentiated physicochemical profile alters lipophilicity and permeability context.
Calculated from molecular formulas; TPSA and solubility shifts expected.
Physicochemical Properties Drug-Likeness Lead Optimization

Ortho-Iodine Cross-Coupling Advantage

The ortho-iodine substituent in 4-(aminomethyl)-2-fluoro-6-iodoaniline serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the ortho-chlorine in 4-chloro-2-fluoro-6-iodoaniline and ortho-bromine in 4-bromo-2-fluoro-6-iodoaniline . In Suzuki-Miyaura coupling reactions, aryl iodides exhibit reaction rates approximately 2–3 orders of magnitude faster than aryl bromides and 3–4 orders of magnitude faster than aryl chlorides under comparable conditions [1].

Cross-Coupling Reactivity
Class-level
Ar-I > Ar-Br (>100×) > Ar-Cl (>1000×) in typical Suzuki coupling rates.
May enable milder coupling conditions; higher leaving-group propensity observed for iodine.
Class-level hierarchy from literature; not compound-specific kinetic data.
Cross-Coupling Suzuki-Miyaura Sonogashira Building Block

Para-Aminomethyl Enables Amide/Urea Conjugation

The para-aminomethyl group in 4-(aminomethyl)-2-fluoro-6-iodoaniline provides a nucleophilic handle for amide bond formation and urea synthesis that is entirely absent in simple fluoroiodoanilines such as 2-fluoro-6-iodoaniline and 2-fluoro-4-iodoaniline . This functional group enables direct conjugation to carboxylic acids, activated esters, and isocyanates without requiring additional synthetic steps to install a linker moiety .

Amide/Urea Conjugation
Direct comparison
Para-CH₂NH₂ group present; absent in 2-fluoro-6-iodoaniline and 2-fluoro-4-iodoaniline.
Enables direct amide bond formation and urea synthesis without separate linker installation.
Functional group comparison; binary presence/absence.
Amide Coupling Urea Synthesis Bioconjugation Linker Chemistry

4-(Aminomethyl)-2-fluoro-6-iodoaniline: Application Scenarios


HIV Integrase Inhibitor Medicinal Chemistry Programs

Procurement of 4-(aminomethyl)-2-fluoro-6-iodoaniline is directly supported by its validated use as an intermediate in HIV-integrase inhibitor synthesis as documented in Summa et al., J. Med. Chem. 2008, 51, 5843 [1]. Research groups developing next-generation integrase strand transfer inhibitors (INSTIs) or exploring novel antiviral chemotypes will find this building block immediately applicable to established synthetic routes, minimizing method development time and reducing the risk associated with unvalidated intermediates.

Parallel Library Synthesis and SAR

The orthogonal reactive handles (para-aminomethyl, ortho-iodine, ortho-fluorine) [1] enable sequential diversification strategies for generating compound libraries. The para-aminomethyl group can be functionalized via amide coupling or reductive amination, while the ortho-iodine provides a cross-coupling site for Suzuki-Miyaura or Sonogashira diversification [2]. The ortho-fluorine offers a metabolically stable substituent that resists oxidative metabolism at the ortho position [3]. This trifunctional architecture supports parallel library synthesis where each reactive site can be independently modified to explore structure-activity relationships across three vectors simultaneously.

PROTAC and Bifunctional Degrader Linker

The para-aminomethyl group provides a primary amine handle for conjugating the fluoroiodoaniline core to carboxylic acid-terminated linkers or E3 ligase ligands via standard amide coupling conditions [1]. This positions 4-(aminomethyl)-2-fluoro-6-iodoaniline as a privileged intermediate for constructing PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, where a target-binding warhead must be covalently linked to an E3 ligase-recruiting moiety. The ortho-iodine and ortho-fluorine substituents can be retained to modulate target protein binding affinity or exploited for additional diversification prior to linker attachment.

Fluorinated Fragment-Based Drug Discovery

The combination of fluorine and iodine atoms within a single aniline framework offers distinct electronic and steric properties for fragment-based screening [1]. The ortho-fluorine substituent enhances metabolic stability and modulates basicity of the adjacent aniline nitrogen, while the heavy iodine atom provides anomalous scattering for X-ray crystallographic fragment screening and facilitates rapid hit-to-lead progression via cross-coupling diversification [2]. The para-aminomethyl group offers a vector for fragment growth or linker attachment upon identification of initial binding.

Application
Selection Property
Validation Focus
HIV Integrase Inhibitor Programs
Reported synthetic precedent
INSTI intermediate context; route reproducibility
Parallel Library Synthesis & SAR
Orthogonal reactive handles
Sequential derivatization compatibility
PROTAC & Bifunctional Degrader Linker
Primary amine conjugation handle
Amide/urea coupling efficiency; linker attachment
Fluorinated Fragment-Based Discovery
Fluorine and iodine electronic effects
Fragment screening suitability; anomalous scattering
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